
6-苄基-3-甲基-1,2,3,4-四氢嘧啶-2,4-二酮
描述
6-Benzyl-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione is a chemical compound belonging to the class of tetrahydropyrimidinediones This compound features a benzyl group attached to the 6th position, a methyl group at the 3rd position, and a dione functionality within its tetrahydropyrimidine ring structure
科学研究应用
6-Benzyl-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used to study biological processes involving tetrahydropyrimidinediones.
Medicine: It has potential therapeutic applications, including the development of new drugs targeting specific biological pathways.
Industry: The compound is used in the production of various chemical products, including pharmaceuticals and agrochemicals.
作用机制
Target of Action
Related compounds have been shown to interact with proteins such as atf4 and nf-kb . These proteins play crucial roles in cellular stress responses and inflammatory pathways, respectively .
Mode of Action
It’s suggested that related compounds may exert their effects through the inhibition of endoplasmic reticulum (er) stress and apoptosis . This suggests that 6-Benzyl-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione might interact with its targets, leading to changes in cellular processes such as inflammation and cell death .
Biochemical Pathways
6-Benzyl-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione may affect several biochemical pathways. Based on the actions of similar compounds, it’s suggested that this compound may inhibit the NF-kB inflammatory pathway . This pathway plays a critical role in immune and inflammatory responses. By inhibiting this pathway, 6-Benzyl-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione could potentially reduce inflammation and provide neuroprotective effects .
Result of Action
Related compounds have shown promising neuroprotective and anti-inflammatory properties . They have been found to inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells . These compounds also reduced the expression of the ER chaperone, BIP, and the apoptosis marker cleaved caspase-3 in human neuronal cells .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-Benzyl-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione typically involves the following steps:
Condensation Reaction: The starting materials, such as benzylamine and a suitable keto acid, undergo a condensation reaction to form an intermediate.
Cyclization: The intermediate is then subjected to cyclization conditions, often involving heating and the presence of a catalyst, to form the tetrahydropyrimidine ring.
Oxidation: The resulting compound is oxidized to introduce the dione functionality at the 2,4 positions.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
化学反应分析
Types of Reactions: 6-Benzyl-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with additional oxygen-containing functional groups.
Reduction: Reduction reactions can be used to convert the dione functionality to a single ketone or alcohol group.
Substitution: Substitution reactions at the benzyl or methyl groups can introduce different substituents, altering the compound's properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution.
Major Products Formed:
Oxidation Products: Derivatives with additional carbonyl groups or hydroxyl groups.
Reduction Products: Compounds with reduced dione functionality, such as ketones or alcohols.
Substitution Products: Compounds with different substituents on the benzyl or methyl groups.
相似化合物的比较
6-Benzyl-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione is similar to other tetrahydropyrimidinediones, such as:
6-Amino-1-benzyl-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione: This compound differs by the presence of an amino group at the 6th position.
6-Benzyl-3-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione: This compound has an ethyl group instead of a methyl group at the 3rd position.
6-Benzyl-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione 5-bromo derivative: This compound features a bromine atom at the 5th position.
Uniqueness: 6-Benzyl-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione is unique due to its specific combination of functional groups and its potential applications in various fields. Its structural features make it a versatile compound for chemical synthesis and biological research.
属性
IUPAC Name |
6-benzyl-3-methyl-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c1-14-11(15)8-10(13-12(14)16)7-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3,(H,13,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHCFXZZMOLDOOP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=C(NC1=O)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


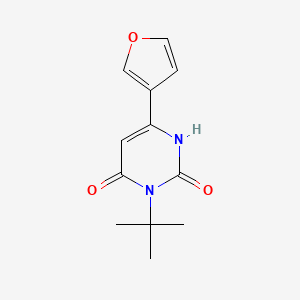

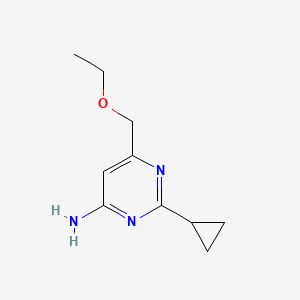
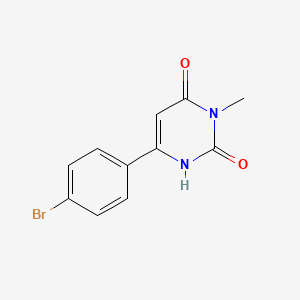
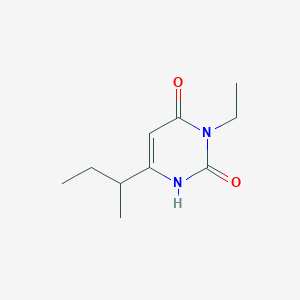
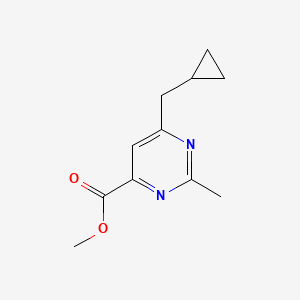
![4-[(3R,4R)-4-hydroxypyrrolidin-3-yl]-1lambda6-thiomorpholine-1,1-dione](/img/structure/B1484092.png)
![(3R,4R)-4-[cyclobutyl(methyl)amino]pyrrolidin-3-ol](/img/structure/B1484093.png)
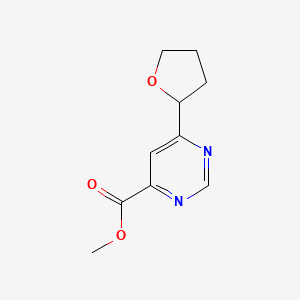
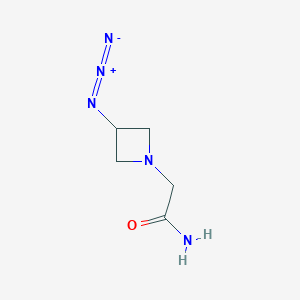
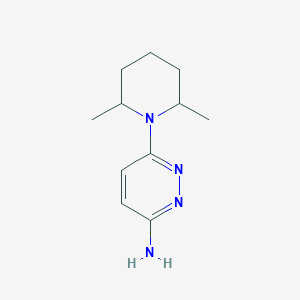
![2-[1-(6-Aminopyridazin-3-yl)piperidin-4-yl]ethan-1-ol](/img/structure/B1484098.png)
![6-[2-(4-Chlorophenyl)ethyl]pyrimidin-4-amine](/img/structure/B1484099.png)
![6-[2-(4-Methoxyphenyl)ethyl]pyrimidin-4-amine](/img/structure/B1484100.png)
